3,6-Dihydro-2H-1,2-oxazine hydrochloride
Overview
Description
3,6-Dihydro-2H-1,2-oxazine hydrochloride is a heterocyclic compound with the molecular formula C4H7NO·HCl. It is a derivative of oxazine, a class of compounds known for their diverse chemical properties and applications. This compound is particularly notable for its potential as a building block in the synthesis of more complex molecules with biological significance .
Mechanism of Action
Target of Action
It’s known that the compound is a useful building block for the preparation of more complex compounds of biological importance .
Mode of Action
The structure of the compound opens several possibilities for further functionalization, including transformations of the C=C bond and the reductive N–O bond cleavage .
Biochemical Pathways
The compound can be synthesized through various methods, including (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dihydro-2H-1,2-oxazine hydrochloride can be synthesized through various methods, including:
(4+2) Cycloaddition: This method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.
Tandem Reactions: These involve multiple sequential reactions that occur in a single reaction vessel, often leading to the formation of complex structures with high efficiency.
Ring-Closing Metathesis: This method uses catalysts to form the oxazine ring by closing a linear precursor.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase synthesis, which allows for the efficient production of stereo- and regioisomer mixtures. This method is particularly useful for high-throughput synthesis of biologically active compounds .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-1,2-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include tetrahydro-1,2-oxazines and 1,4-amino alcohols, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3,6-Dihydro-2H-1,2-oxazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other materials with specialized properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Dihydro-2H-1,2-oxazine hydrochloride include:
1,3-Oxazines: These compounds have a similar structure but differ in the position of the nitrogen and oxygen atoms.
1,2-Oxazoles: These compounds have a similar ring structure but contain a double bond between the nitrogen and oxygen atoms.
1,3-Benzoxazines: These compounds have a benzene ring fused to the oxazine ring, leading to different chemical properties
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions and its potential as a versatile building block in the synthesis of biologically active molecules. Its structure allows for various functionalizations, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,6-dihydro-2H-oxazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-4-6-5-3-1;/h1-2,5H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFWRXAVLPFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCON1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503266 | |
Record name | 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-41-3 | |
Record name | NSC295280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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